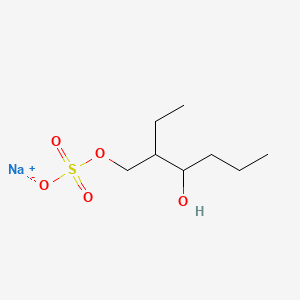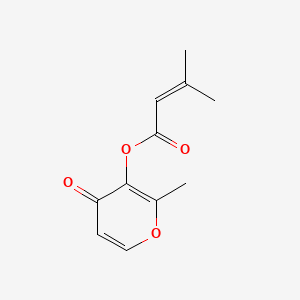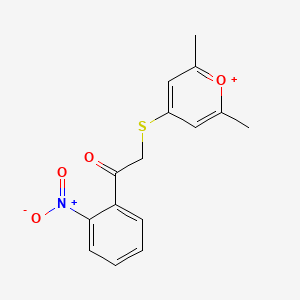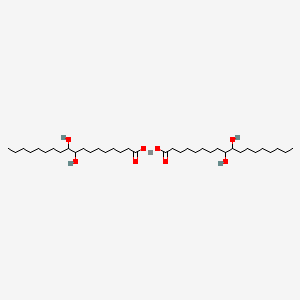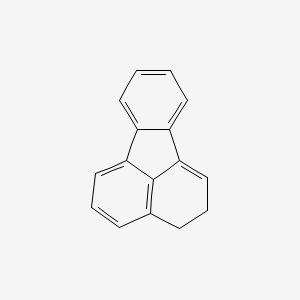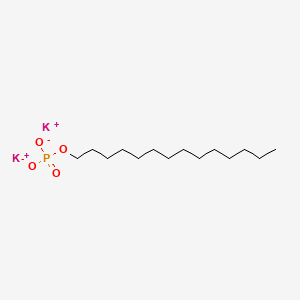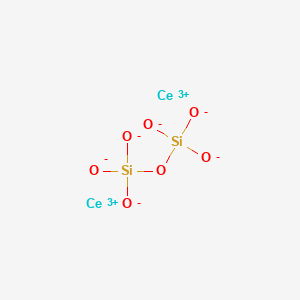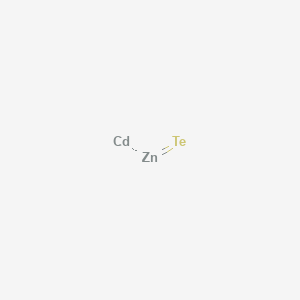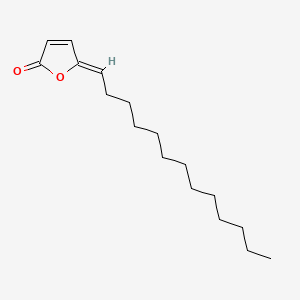
Magnesium bis(2-chloro-5-formylbenzenesulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium bis(2-chloro-5-formylbenzenesulphonate) is a chemical compound with the molecular formula C14H8Cl2MgO8S2 and a molecular weight of 463.55 g/mol . This compound is known for its unique chemical structure, which includes magnesium coordinated with two 2-chloro-5-formylbenzenesulphonate ligands. It is used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium bis(2-chloro-5-formylbenzenesulphonate) typically involves the reaction of magnesium salts with 2-chloro-5-formylbenzenesulphonic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product . The reaction mixture is then purified through crystallization or other suitable methods to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of Magnesium bis(2-chloro-5-formylbenzenesulphonate) follows similar principles but is optimized for higher yields and cost-effectiveness. Large-scale reactors and continuous processing techniques are employed to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium bis(2-chloro-5-formylbenzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
Magnesium bis(2-chloro-5-formylbenzenesulphonate) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and coordination chemistry studies.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Magnesium bis(2-chloro-5-formylbenzenesulphonate) involves its interaction with specific molecular targets and pathways. The compound can coordinate with metal ions and form complexes that exhibit unique chemical and biological properties. These interactions can influence various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Magnesium bis(2-chloro-5-methylbenzenesulphonate): Similar structure but with a methyl group instead of a formyl group.
Magnesium bis(2-chloro-5-nitrobenzenesulphonate): Contains a nitro group instead of a formyl group.
Magnesium bis(2-chloro-5-hydroxybenzenesulphonate): Features a hydroxyl group in place of the formyl group.
Uniqueness
Magnesium bis(2-chloro-5-formylbenzenesulphonate) is unique due to the presence of the formyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where the formyl functionality is essential .
Propiedades
Número CAS |
85136-02-3 |
|---|---|
Fórmula molecular |
C14H8Cl2MgO8S2 |
Peso molecular |
463.6 g/mol |
Nombre IUPAC |
magnesium;2-chloro-5-formylbenzenesulfonate |
InChI |
InChI=1S/2C7H5ClO4S.Mg/c2*8-6-2-1-5(4-9)3-7(6)13(10,11)12;/h2*1-4H,(H,10,11,12);/q;;+2/p-2 |
Clave InChI |
NTDTWSBPXNKFKD-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=C(C=C1C=O)S(=O)(=O)[O-])Cl.C1=CC(=C(C=C1C=O)S(=O)(=O)[O-])Cl.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




